N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano group, followed by cyclization reactions. The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base . Industrial production methods may optimize these steps for higher yields and purity, often involving catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These enzymes play a crucial role in cellular activities, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote the proliferation of cancer cells . Molecular docking studies have shown that it binds effectively within the active site of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolopyrimidine derivatives, such as:
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: This compound also exhibits enzyme inhibitory activities but lacks the fluorophenyl group, which may affect its potency and selectivity.
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: The presence of a chlorophenyl group instead of a fluorophenyl group can lead to differences in biological activity and chemical reactivity. The unique combination of benzyl and fluorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBYWDWRLBEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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